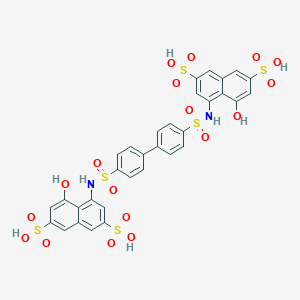
4,4'-(4,4'-Biphenyldiylbis(sulfonylamino))bis(5-hydroxy-2,7-naphthalenedisulfonic acid)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4'-(4,4'-Biphenyldiylbis(sulfonylamino))bis(5-hydroxy-2,7-naphthalenedisulfonic acid), also known as BBNS, is a water-soluble dye molecule that has been widely used as a fluorescent probe in biological and biomedical research. BBNS has unique optical properties, such as high fluorescence quantum yield, large Stokes shift, and pH-dependent spectral characteristics, which make it an ideal tool for studying various biological processes.
Mechanism Of Action
The mechanism of action of 4,4'-(4,4'-Biphenyldiylbis(sulfonylamino))bis(5-hydroxy-2,7-naphthalenedisulfonic acid) is based on its unique optical properties. 4,4'-(4,4'-Biphenyldiylbis(sulfonylamino))bis(5-hydroxy-2,7-naphthalenedisulfonic acid) has a large Stokes shift, which means that the emission wavelength is shifted from the excitation wavelength, making it easier to separate the excitation and emission signals. 4,4'-(4,4'-Biphenyldiylbis(sulfonylamino))bis(5-hydroxy-2,7-naphthalenedisulfonic acid) also has a pH-dependent spectral characteristic, which means that the emission wavelength changes with the pH of the environment. This property allows 4,4'-(4,4'-Biphenyldiylbis(sulfonylamino))bis(5-hydroxy-2,7-naphthalenedisulfonic acid) to be used as a pH sensor in living cells. In addition, 4,4'-(4,4'-Biphenyldiylbis(sulfonylamino))bis(5-hydroxy-2,7-naphthalenedisulfonic acid) has a high fluorescence quantum yield, which means that it emits a large amount of light per absorbed photon, making it highly sensitive to changes in the local environment.
Biochemical And Physiological Effects
4,4'-(4,4'-Biphenyldiylbis(sulfonylamino))bis(5-hydroxy-2,7-naphthalenedisulfonic acid) has no known biochemical or physiological effects on living cells or organisms. It is non-toxic and does not interfere with normal cellular processes. 4,4'-(4,4'-Biphenyldiylbis(sulfonylamino))bis(5-hydroxy-2,7-naphthalenedisulfonic acid) is rapidly taken up by cells and can be easily detected by fluorescence microscopy or spectroscopy.
Advantages And Limitations For Lab Experiments
4,4'-(4,4'-Biphenyldiylbis(sulfonylamino))bis(5-hydroxy-2,7-naphthalenedisulfonic acid) has several advantages over other fluorescent probes, such as high fluorescence quantum yield, large Stokes shift, and pH-dependent spectral characteristics. 4,4'-(4,4'-Biphenyldiylbis(sulfonylamino))bis(5-hydroxy-2,7-naphthalenedisulfonic acid) is also highly water-soluble and stable under physiological conditions. However, 4,4'-(4,4'-Biphenyldiylbis(sulfonylamino))bis(5-hydroxy-2,7-naphthalenedisulfonic acid) has some limitations, such as its limited photostability, which can lead to photobleaching and loss of fluorescence signal over time. 4,4'-(4,4'-Biphenyldiylbis(sulfonylamino))bis(5-hydroxy-2,7-naphthalenedisulfonic acid) is also sensitive to environmental factors, such as temperature and pH, which can affect its fluorescence properties.
Future Directions
There are several future directions for 4,4'-(4,4'-Biphenyldiylbis(sulfonylamino))bis(5-hydroxy-2,7-naphthalenedisulfonic acid) research. One direction is to develop new derivatives of 4,4'-(4,4'-Biphenyldiylbis(sulfonylamino))bis(5-hydroxy-2,7-naphthalenedisulfonic acid) with improved photostability and fluorescence properties. Another direction is to use 4,4'-(4,4'-Biphenyldiylbis(sulfonylamino))bis(5-hydroxy-2,7-naphthalenedisulfonic acid) as a tool for studying protein-protein interactions and protein conformational changes. 4,4'-(4,4'-Biphenyldiylbis(sulfonylamino))bis(5-hydroxy-2,7-naphthalenedisulfonic acid) can also be used to study the dynamics of intracellular organelles, such as mitochondria and lysosomes. In addition, 4,4'-(4,4'-Biphenyldiylbis(sulfonylamino))bis(5-hydroxy-2,7-naphthalenedisulfonic acid) can be used to develop new diagnostic tools for detecting amyloid fibrils in vivo. Overall, 4,4'-(4,4'-Biphenyldiylbis(sulfonylamino))bis(5-hydroxy-2,7-naphthalenedisulfonic acid) has great potential for advancing our understanding of various biological processes and for developing new biomedical applications.
Synthesis Methods
4,4'-(4,4'-Biphenyldiylbis(sulfonylamino))bis(5-hydroxy-2,7-naphthalenedisulfonic acid) can be synthesized by reacting 4,4'-diaminobiphenyl with 5-hydroxy-2,7-naphthalenedisulfonic acid in the presence of sulfuric acid. The reaction yields a mixture of products, which can be separated and purified by column chromatography. The final product is a yellow powder that is highly water-soluble and stable under physiological conditions.
Scientific Research Applications
4,4'-(4,4'-Biphenyldiylbis(sulfonylamino))bis(5-hydroxy-2,7-naphthalenedisulfonic acid) has been widely used as a fluorescent probe in various biological and biomedical research fields, such as cell biology, biochemistry, and pharmacology. 4,4'-(4,4'-Biphenyldiylbis(sulfonylamino))bis(5-hydroxy-2,7-naphthalenedisulfonic acid) can be used to label proteins, lipids, and nucleic acids, and to track their localization and dynamics in living cells. 4,4'-(4,4'-Biphenyldiylbis(sulfonylamino))bis(5-hydroxy-2,7-naphthalenedisulfonic acid) can also be used to monitor intracellular pH changes, membrane potential changes, and ion concentrations. In addition, 4,4'-(4,4'-Biphenyldiylbis(sulfonylamino))bis(5-hydroxy-2,7-naphthalenedisulfonic acid) can be used to detect amyloid fibrils, which are associated with various neurodegenerative diseases, such as Alzheimer's disease.
properties
CAS RN |
130798-64-0 |
|---|---|
Product Name |
4,4'-(4,4'-Biphenyldiylbis(sulfonylamino))bis(5-hydroxy-2,7-naphthalenedisulfonic acid) |
Molecular Formula |
C32H24N2O18S6 |
Molecular Weight |
916.9 g/mol |
IUPAC Name |
4-hydroxy-5-[[4-[4-[(8-hydroxy-3,6-disulfonaphthalen-1-yl)sulfamoyl]phenyl]phenyl]sulfonylamino]naphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C32H24N2O18S6/c35-29-15-25(57(47,48)49)11-19-9-23(55(41,42)43)13-27(31(19)29)33-53(37,38)21-5-1-17(2-6-21)18-3-7-22(8-4-18)54(39,40)34-28-14-24(56(44,45)46)10-20-12-26(58(50,51)52)16-30(36)32(20)28/h1-16,33-36H,(H,41,42,43)(H,44,45,46)(H,47,48,49)(H,50,51,52) |
InChI Key |
GJQZBXKHRGDUPU-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)S(=O)(=O)NC3=C4C(=CC(=C3)S(=O)(=O)O)C=C(C=C4O)S(=O)(=O)O)S(=O)(=O)NC5=C6C(=CC(=C5)S(=O)(=O)O)C=C(C=C6O)S(=O)(=O)O |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)S(=O)(=O)NC3=C4C(=CC(=C3)S(=O)(=O)O)C=C(C=C4O)S(=O)(=O)O)S(=O)(=O)NC5=C6C(=CC(=C5)S(=O)(=O)O)C=C(C=C6O)S(=O)(=O)O |
Other CAS RN |
130798-64-0 |
synonyms |
4,4'-(4,4'-biphenyldiylbis(sulfonylamino))bis(5-hydroxy-2,7-naphthalenedisulfonic acid) 4,4'-BPS-bis(NapSS) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



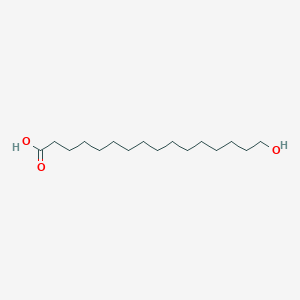
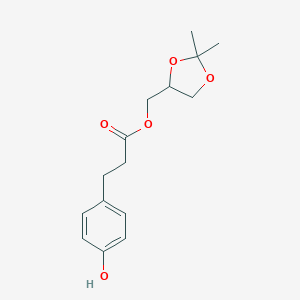
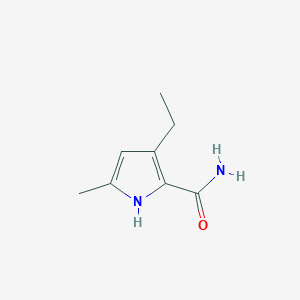
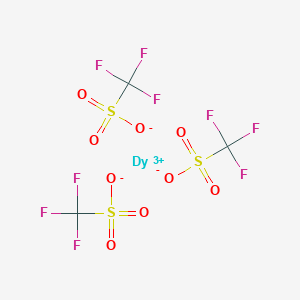
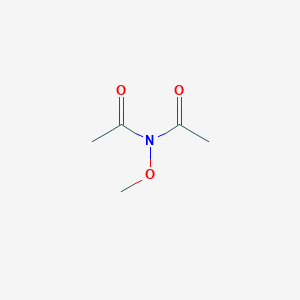
![1-Nitro-7-oxabicyclo[4.1.0]hept-2-ene](/img/structure/B163880.png)
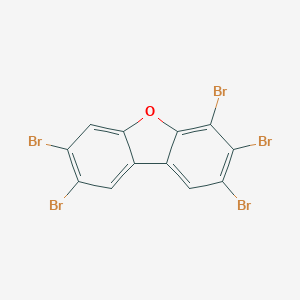
![1,4-Dioxa-8,9-diazaspiro[4.6]undec-8-ene](/img/structure/B163888.png)
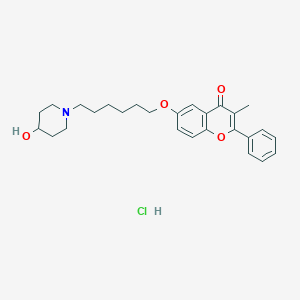
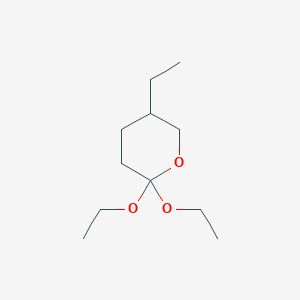

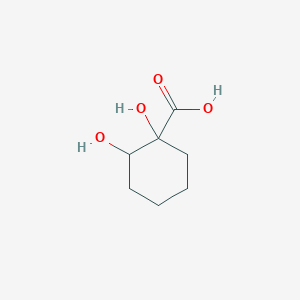
![2-Oxazolidinone, 4-[[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]methyl]-](/img/structure/B163915.png)
![1,2-Dimethyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B163919.png)